N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
CAS No.: 922102-82-7
Cat. No.: VC4193883
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922102-82-7 |
|---|---|
| Molecular Formula | C16H18N2O4S2 |
| Molecular Weight | 366.45 |
| IUPAC Name | N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C16H18N2O4S2/c1-16(2)10-22-13-7-6-11(9-12(13)18(3)15(16)19)17-24(20,21)14-5-4-8-23-14/h4-9,17H,10H2,1-3H3 |
| Standard InChI Key | VQTVKZCIFUHVJG-UHFFFAOYSA-N |
| SMILES | CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1=O)C)C |
Introduction
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound classified under the category of heterocyclic compounds. It contains both nitrogen and sulfur atoms in its structure, which is significant for its potential applications in drug discovery and development processes. This compound is identified by the CAS number 922103-08-0 and is available from suppliers like EvitaChem.
Synthesis and Preparation
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach includes optimizing parameters such as temperature, reaction time, and solvent choice to maximize yield and purity.
Mechanism of Action and Applications
This compound is believed to interact with biological targets such as G-protein coupled receptors (GPCRs), which are crucial in various physiological processes. In silico studies suggest that compounds within this class may exhibit selective binding affinities toward specific GPCR subclasses, indicating potential applications in treating diseases mediated by these receptors.
Potential Applications
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Drug Discovery: The compound's interaction with GPCRs makes it a candidate for drug development targeting diseases related to these receptors.
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Research: It is used in studies to understand GPCR-mediated pathways and to develop new therapeutic agents.
Chemical Reactions and Modifications
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)thiophene-2-sulfonamide can participate in several chemical reactions to modify its structure and enhance pharmacological properties. These reactions are essential for optimizing its biological activity and specificity.
Types of Reactions
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Substitution: Involves replacing functional groups to alter the compound's properties.
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Modification of Sulfonamide Group: Can be modified to change its interaction with biological targets.
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